4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde
Overview
Description
4-Chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chloro group at the fourth position, a methoxy group at the second position, and a methyl group at the first position, along with an aldehyde functional group at the fifth position
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their specific chemical structures .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
The action of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, ammonia, and formaldehyde under acidic or basic conditions.
Introduction of substituents: The chloro, methoxy, and methyl groups can be introduced through various substitution reactions. For instance, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol and a suitable catalyst.
Aldehyde formation: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: 4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carboxylic acid.
Reduction: 4-chloro-2-methoxy-1-methyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde: Similar structure but with a butyl group instead of a methoxy group.
4-Chloro-1H-imidazole-5-carbaldehyde: Lacks the methoxy and methyl groups.
2-Methoxy-1-methyl-1H-imidazole-5-carbaldehyde: Lacks the chloro group.
Uniqueness: 4-Chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence its behavior in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-chloro-2-methoxy-3-methylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-4(3-10)5(7)8-6(9)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGJAJPTNLFNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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